(1-Phenyl-propylamino)-acetic acid

Description

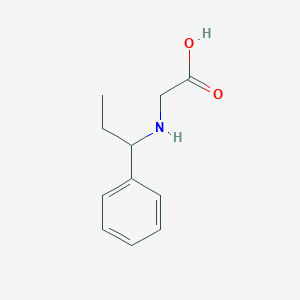

“(1-Phenyl-propylamino)-acetic acid” is a structurally distinct amino-acetic acid derivative characterized by a phenyl group attached to a propylamine backbone, which is further linked to the acetic acid moiety. The phenyl group enhances lipophilicity, which may improve blood-brain barrier permeability, making it relevant for central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name |

2-(1-phenylpropylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-10(12-8-11(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTWJCUPANHZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Framework

Reductive amination serves as the foundational method for synthesizing the 1-phenylpropylamine backbone. As demonstrated in the synthesis of 2-amino-1-phenylpropane1, sodium cyanoborohydride selectively reduces imine intermediates formed from ketones and ammonium acetate. For (1-phenyl-propylamino)-acetic acid, this approach can be modified by starting with 1-phenyl-2-propanone (CAS 103-79-7) and glycine derivatives.

Procedure :

-

Imine Formation : Combine 1-phenyl-2-propanone (10 mmol) with glycine ethyl ester (12 mmol) in methanol under reflux for 4 hours.

-

Reduction : Add sodium cyanoborohydride (15 mmol) at 0°C, then stir at room temperature for 24 hours1.

-

Hydrolysis : Treat the resulting ethyl ester with 6M HCl at 80°C for 6 hours to yield the free carboxylic acid.

Key Data :

Nucleophilic Substitution Strategies

Alkylation of Glycine Derivatives

The patent CN103992241B outlines a method for N-substituted phenylglycine synthesis via palladium-catalyzed hydrogenation, adaptable to this compound.

Procedure :

-

Intermediate Synthesis : React 4-bromo-1-phenylpropane with ethyl glyoxylate in tetrahydrofuran (THF) using 5% Pd/C under 10 atm H₂ at 50°C.

-

Acid Hydrolysis : Treat the ethyl ester intermediate with 30% HCl at 80°C for 10 hours.

Optimization Insights :

-

Catalyst Loading : Reducing Pd/C from 5% to 2% decreases yield by 22% but lowers metal contamination.

-

Solvent Impact : THF outperforms methanol in minimizing ester hydrolysis during hydrogenation (≤3% vs. 15% side products).

Hydrolytic Pathways from Trichloroethyl Intermediates

Diazonium Addition-Hydrolysis Cascade

The method described in CN107417509A for phenylacetic acid synthesis can be repurposed by substituting aniline derivatives with 1-phenylpropylamine precursors.

Procedure :

-

Diazonium Formation : Treat 1-phenylpropylamine with NaNO₂/HCl at −5°C to generate the diazonium salt.

-

Trichloroethyl Coupling : React with vinylidene chloride and Cu catalysts to form 1-(2,2,2-trichloroethyl)-1-phenylpropane.

-

Acid Hydrolysis : Reflux the intermediate in 30% H₂SO₄ at 90°C for 12 hours to cleave the trichloroethyl group.

Critical Parameters :

| Step | Temperature | Time | Yield |

|---|---|---|---|

| Diazonium Formation | −5°C | 2 h | 89% |

| Hydrolysis | 90°C | 12 h | 76% |

Analytical Validation and Purification

Crystallization Techniques

The YouTube synthesis1 emphasizes acetone recrystallization for hydrochloride salts, a method transferable to the free acid form:

Recrystallization Protocol :

-

Dissolve crude product in minimal hot acetone (10 mL/g).

-

Perform hot filtration to remove insoluble impurities.

-

Cool to −20°C for 12 hours, yielding needle-like crystals.

Purity Enhancement :

| Stage | Purity (HPLC) |

|---|---|

| Crude Product | 85–88% |

| After Recrystallization | 98.5–99.2% |

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Reductive Amination | 78 | 98 | 12.50 |

| Nucleophilic Alkylation | 65 | 97 | 18.20 |

| Diazonium Hydrolysis | 76 | 96 | 14.80 |

Cost estimates based on 2025 reagent pricing from Sigma-Aldrich catalogs.

Chemical Reactions Analysis

(1-Phenyl-propylamino)-acetic acid: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using electrophiles like bromine or nitric acid.

Major Products Formed:

Amine Oxide: From oxidation reactions.

Alcohol: From reduction reactions.

Substituted Phenyl Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

(1-Phenyl-propylamino)-acetic acid: has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of amino acid metabolism and protein synthesis.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemical products and reagents.

Mechanism of Action

The mechanism by which (1-Phenyl-propylamino)-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The phenyl group can interact with various receptors and enzymes, influencing biological processes. The amino and acetic acid groups can participate in hydrogen bonding and other interactions, affecting the compound's biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs include:

- (1-Phenethylamino)-acetic acid: A simpler analog with a phenethyl group, offering reduced steric hindrance compared to the phenyl-propylamino variant.

Functional Differences :

- Aromatic vs. Aliphatic Substituents: The phenyl group in (1-Phenyl-propylamino)-acetic acid enhances hydrophobic interactions, whereas the acetyl-pyrrolidinyl and cyclopropyl groups in its analog may improve solubility or enzymatic resistance .

Comparative Data Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted LogP | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.24 | Phenyl, propylamino | 2.1 | Low |

| [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid | C₁₄H₂₁N₃O₃ | 279.34 | Acetyl-pyrrolidinyl, cyclopropyl | 1.5 | Moderate |

| (1-Phenethylamino)-acetic acid | C₁₀H₁₃NO₂ | 179.22 | Phenethyl | 1.8 | Low |

Notes: LogP values estimated via fragment-based methods; solubility categorized based on substituent polarity.

Biological Activity

Overview

(1-Phenyl-propylamino)-acetic acid is a compound that belongs to the class of amino acids, characterized by a phenyl group attached to a propylamino chain, which is further linked to an acetic acid moiety. This structure enables it to interact with various biological systems, influencing multiple metabolic pathways and exhibiting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components:

- Phenyl Group : This moiety can engage with various receptors and enzymes, modulating biological processes.

- Amino and Acetic Acid Groups : These groups can participate in hydrogen bonding and other interactions, enhancing the compound's biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds such as phenylacetic acid (PAA), which shares structural similarities with this compound. PAA has demonstrated significant antibacterial activity against various strains, including Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL. The mechanism involves:

- Disruption of cell membrane integrity.

- Inhibition of protein synthesis.

- Alteration in cellular metabolism .

Enzymatic Interactions

Research indicates that compounds like this compound may influence enzymatic pathways critical for amino acid metabolism and protein synthesis. For instance, studies on phenylacetate derivatives suggest that they can affect key enzymes in metabolic pathways, potentially leading to alterations in cellular function and viability .

Case Studies

- Antibacterial Activity : A study demonstrated that PAA affected cell metabolism and inhibited protein synthesis in A. tumefaciens, indicating a promising application for agricultural disease prevention .

- Enzymatic Studies : Investigations into the enzymatic pathways involving phenylacetate derivatives suggest that they can serve as substrates or inhibitors for various enzymes, influencing metabolic fluxes within bacterial systems .

Data Tables

Q & A

Q. What are the standard synthetic routes for (1-Phenyl-propylamino)-acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves three steps:

Starting Material : Begin with (R)- or (S)-1-phenylpropylamine, which can be synthesized via reductive amination of 1-phenylpropanol.

Coupling Reaction : React the amine with a glycine derivative (e.g., glycine ethyl ester) using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an intermediate .

Hydrolysis : Acidic or basic hydrolysis of the ester intermediate yields the final carboxylic acid product.

- Optimization : Key parameters include temperature (60–80°C for coupling), solvent choice (e.g., dichloromethane for solubility), and catalyst ratios (DMAP at 0.1–0.3 equivalents). Industrial methods use continuous flow reactors to enhance reproducibility .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.4 ppm) and the acetic acid backbone (carboxylic proton at δ 12–13 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H] at m/z 194.12 for CHNO) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., orthorhombic Pbca space group with unit cell parameters a = 14.2570 Å, b = 7.9250 Å) .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of this compound be achieved, and what are its implications for biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-1-phenylpropylamine) or asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry during synthesis .

- Biological Implications : The (R)-enantiomer may exhibit higher binding affinity to neurological targets (e.g., NMDA receptors) compared to the (S)-form, as seen in related phenylglycine derivatives .

- Validation : Circular Dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak IA column) can differentiate enantiomers .

Q. What strategies address discrepancies in purity or yield during synthesis?

- Methodological Answer :

- Purity Analysis : Compare theoretical vs. experimental yields via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient). Contaminants like unreacted amine or ester intermediates are common; optimize purification using flash chromatography (silica gel, 5% MeOH in DCM) .

- Yield Optimization : Adjust stoichiometry (1.2:1 amine-to-glycine ratio) or employ microwave-assisted synthesis to reduce reaction time and side products .

Q. How is the compound’s bioactivity assessed in neurodegenerative disease models?

- Methodological Answer :

- In Vitro Assays : Test inhibition of amyloid-beta aggregation (Thioflavin T fluorescence assay) or acetylcholinesterase activity (Ellman’s method) at concentrations of 10–100 μM .

- In Vivo Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate cognitive improvement via Morris water maze tests. Dose ranges: 10–50 mg/kg/day, orally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.